(2-Chloro-3-methylpyridin-4-YL)methanamine
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Overview
Description
(2-Chloro-3-methylpyridin-4-YL)methanamine: is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-methylpyridin-4-YL)methanamine typically involves the chlorination of 3-methylpyridine followed by amination. One common method includes the following steps:
Chlorination: 3-methylpyridine is treated with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 2-position.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-methylpyridin-4-YL)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of hydroxyl or alkoxy derivatives.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
(2-Chloro-3-methylpyridin-4-YL)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Chloro-3-methylpyridin-4-YL)methanamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)methanamine: Similar structure but lacks the methyl group at the 3-position.
(3-methylpyridin-4-yl)methanamine: Similar structure but lacks the chlorine atom at the 2-position.
(4-Chloropyridin-2-yl)methanamine: Similar structure but with different positioning of the chlorine and amine groups
Uniqueness
(2-Chloro-3-methylpyridin-4-YL)methanamine is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique combination of substituents can lead to distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
(2-chloro-3-methylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,4,9H2,1H3 |
InChI Key |
FYRASFQXQLUTNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1Cl)CN |
Origin of Product |
United States |
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